Abacavir, trans-

Catalog No.
S681991
CAS No.
783292-37-5
M.F
C14H18N6O
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abacavir, trans-

CAS Number

783292-37-5

Product Name

Abacavir, trans-

IUPAC Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol

Molecular Formula

C14H18N6O

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10-/m0/s1

InChI Key

MCGSCOLBFJQGHM-WPRPVWTQSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO

trans-Abacavir (CAS 783292-37-5), officially designated as Abacavir EP Impurity D or USP Impurity, is the trans-diastereomer of the antiretroviral active pharmaceutical ingredient (API) cis-abacavir [1]. In commercial pharmaceutical manufacturing and quality control, it is strictly procured as an analytical reference standard rather than a therapeutic agent. Its primary utility lies in system suitability testing, chromatographic method validation, and stability-indicating assays [2]. Because the trans-isomer is chemically similar to the API but sterically distinct, it serves as the definitive benchmark for evaluating the resolving power of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) columns during batch release and pharmacopeial compliance workflows.

In pharmaceutical quality control, substituting trans-abacavir with crude degradation mixtures, generic nucleoside analogs, or other abacavir related compounds (such as Impurity A, B, or C) fundamentally invalidates the analytical method [1]. The separation of cis-abacavir from trans-abacavir constitutes the 'critical peak pair' in pharmacopeial related-substances assays due to their nearly identical polarities and molecular weights. Using an uncertified surrogate prevents the accurate calculation of relative retention times (RRT) and resolution factors (Rs) required by the USP and EP monographs [2]. Consequently, failure to procure the exact, fully characterized trans-abacavir standard leads to non-compliant system suitability tests, preventing the legal release of manufactured API batches.

Critical Pair Resolution in HPLC Method Transfer

In standard USP related-substances mixtures, the separation of trans-abacavir from the main cis-abacavir API is notoriously challenging. When evaluating column efficiency, transferring the assay from a standard 3.5-µm porous column to a 2.5-µm eXtended Performance (XP) column yields a 28% to 29% quantitative increase in resolution specifically for the cis/trans abacavir critical pair [1].

Evidence DimensionChromatographic resolution (Rs) increase
Target Compound Datatrans-Abacavir critical pair resolution improved by 28-29%
Comparator Or Baseline3.5-µm fully porous column baseline
Quantified Difference28-29% higher resolution
ConditionsHPLC method transfer using 2.5-µm XP columns vs 3.5-µm columns

Procurement of the pure trans-abacavir standard is essential for validating the resolving power of modern high-efficiency columns and ensuring baseline separation during API batch release.

Method Scalability and Solvent Reduction

Modernizing legacy QC methods requires the exact trans-abacavir standard to prove that chromatographic integrity is maintained at higher flow rates. Scaling the trans-abacavir impurity assay from a traditional 5 µm (4.6 x 150 mm) column to a 2.7 µm solid-core column maintains the critical resolution while reducing the total analysis time by a factor of ~4X and cutting solvent consumption by ~50% [1].

Evidence DimensionAssay throughput and solvent usage
Target Compound Data~4X faster throughput and 50% less solvent
Comparator Or BaselineTraditional 5 µm fully porous C18 column method
Quantified Difference400% throughput increase; 2X solvent reduction
ConditionsGradient HPLC analysis of abacavir-related substances using 2.7 µm solid-core columns

Analytical laboratories must procure this specific standard to legally validate method modernizations that drastically reduce QC turnaround times and operational costs.

Chiral Isomeric Purity and Limit of Quantification

Beyond the cis/trans separation, trans-abacavir itself requires stringent chiral characterization to detect trace enantiomeric contamination. Using a Chiralcel OD column with a normal-phase hexane/ethanol/trifluoroacetic acid mobile phase achieves a resolution factor of greater than 3.5 between the enantiomers, enabling a highly sensitive Limit of Quantification (LOQ) of 0.2% for the undesired isomer [1].

Evidence DimensionEnantiomeric resolution and LOQ
Target Compound DataResolution factor > 3.5; LOQ = 0.2%
Comparator Or BaselineStandard achiral reverse-phase methods (0% enantiomeric resolution)
Quantified Difference>3.5 Rs with 0.2% trace detection capability
ConditionsNormal-phase chiral liquid chromatography (hexane/ethanol/TFA 92:8:0.1)

Formulators and QA/QC buyers require this standard to establish highly sensitive chiral assays that meet strict regulatory thresholds for trace isomeric impurities.

Pharmacopeial Compliance and System Suitability Testing

As the designated EP Impurity D and a recognized USP Impurity, trans-abacavir is mandatory for system suitability testing in commercial QA/QC labs. It is used to establish the critical pair resolution against cis-abacavir, ensuring that the HPLC or UHPLC system is capable of accurately quantifying degradation products before an API batch is released to the market [1].

Analytical Method Modernization and Transfer

Laboratories upgrading from legacy 5 µm HPLC columns to modern 2.5 µm or solid-core UHPLC columns rely on the trans-abacavir standard to validate the method transfer. By demonstrating that the new method maintains or improves the 28-29% resolution gain for the cis/trans pair while reducing solvent usage by 50%, labs can justify the regulatory submission of the updated, higher-throughput assay [2].

Chiral Assay Development for Trace Isomer Detection

In advanced analytical development, the standard is utilized to optimize chiral chromatography methods. By employing specific mobile phase modifiers like trifluoroacetic acid on normal-phase columns, analysts use the trans-abacavir standard to achieve baseline separation of enantiomers, pushing the limit of quantification down to 0.2% to ensure absolute stereochemical purity of the drug substance[3].

XLogP3

0.9

UNII

6BVN3YCO99

Other CAS

1443421-67-7
783292-37-5

Wikipedia

Abacavir, trans-

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